
Ethyl 2,2-difluorooctadec-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluorooctadec-13-enoate is an organic compound characterized by the presence of a long carbon chain with a double bond and two fluorine atoms attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluorooctadec-13-enoate typically involves the reaction of a suitable precursor with ethyl bromodifluoroacetate. One common method includes the use of an electrocatalytic process where cinnamic acid derivatives react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an organic electrolyte solution under a nitrogen atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,2-difluorooctadec-13-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluorooctadec-13-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-difluorooctadec-13-enoate involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can enhance the compound’s stability and reactivity, while the double bond allows for further functionalization. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-difluoro-4-phenylbutan-3-ethyl enoate: Similar structure with a phenyl group, used in electrocatalytic synthesis.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate: Used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor.
Uniqueness: Ethyl 2,2-difluorooctadec-13-enoate is unique due to its long carbon chain and the presence of both a double bond and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
321856-67-1 |
|---|---|
Molekularformel |
C20H36F2O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
ethyl 2,2-difluorooctadec-13-enoate |
InChI |
InChI=1S/C20H36F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21,22)19(23)24-4-2/h7-8H,3-6,9-18H2,1-2H3 |
InChI-Schlüssel |
FISOAGKGMRJQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCC(C(=O)OCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


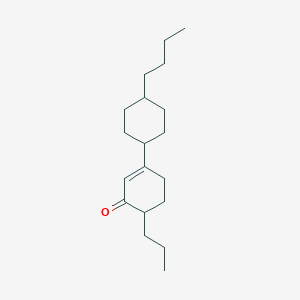

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
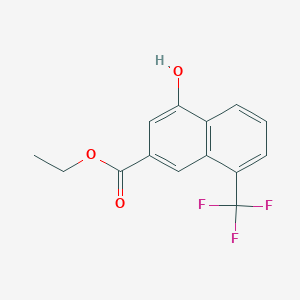

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
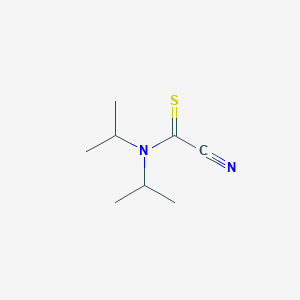
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
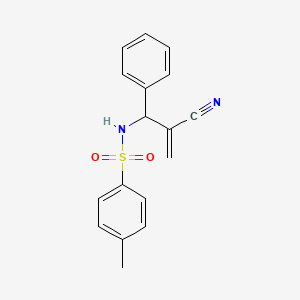
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
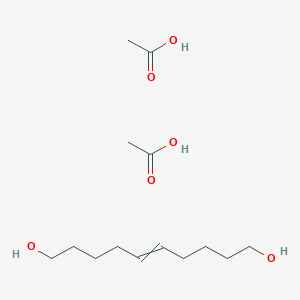
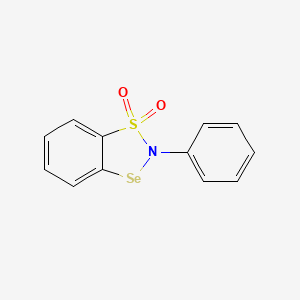
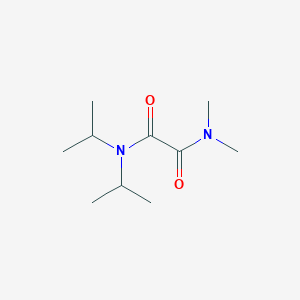
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
